molecular formula C16H21N3O4S3 B2592690 N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide CAS No. 1219902-01-8

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide

Cat. No. B2592690
CAS RN: 1219902-01-8
M. Wt: 415.54
InChI Key: HYMXNQGUTFRKIC-UHFFFAOYSA-N
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Description

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide have been investigated for their potential anticancer properties. Novel sulfonamide derivatives, including those with thiophene and thiazole moieties, have demonstrated significant in-vitro anticancer activity. For instance, certain compounds showed better activity against the human breast cancer cell line MCF7 than the reference drug Doxorubicin, indicating their potential in cancer treatment strategies (Al-Said et al., 2011). Additionally, other sulfonamide derivatives have been identified as potential anticancer agents with substantial activity against hepatocellular carcinoma cell lines, exhibiting significant cytotoxic effects and binding interactions with cancer-related proteins (Eldeeb et al., 2022).

Reactivity and Drug Development

Studies have explored the reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide, a compound structurally related to this compound. These studies aimed to synthesize novel heterocyclic benzenesulfonamide derivatives with potential anticancer and antimicrobial activities. The synthesized compounds were evaluated against breast cancer cell lines and showed promising results, making them potential candidates for further drug development (Debbabi et al., 2016).

Multireceptor Profile and CNS Disorders

The structural modifications of arylsulfonamide derivatives, similar to this compound, have been investigated to identify selective ligands for the 5-HT7 receptor or multifunctional agents targeting multiple receptors. Such compounds could have applications in treating complex diseases, including CNS disorders. The identified compounds demonstrated distinct antidepressant-like and pro-cognitive properties, suggesting their potential for therapeutic use in CNS disorders (Canale et al., 2016).

Synthesis Techniques and Potential Applications

Research into the synthesis of novel sulfonamide derivatives, structurally related to this compound, has led to the development of efficient synthesis techniques, such as solvent-free microwave-assisted preparation. These methods facilitate the production of derivatives with multiple sites of Brønsted acidity and basicity, indicating their potential for a wide array of pharmaceutical or agrochemical properties (Ghattas et al., 2014).

properties

IUPAC Name

N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S3/c20-25(21,15-6-3-9-17-13-15)18-10-8-14-5-1-2-11-19(14)26(22,23)16-7-4-12-24-16/h3-4,6-7,9,12-14,18H,1-2,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMXNQGUTFRKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNS(=O)(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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